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molecular formula C8H9N5S B8801765 5-(2-(Methylamino)pyridin-4-YL)-1,3,4-thiadiazol-2-amine

5-(2-(Methylamino)pyridin-4-YL)-1,3,4-thiadiazol-2-amine

Cat. No. B8801765
M. Wt: 207.26 g/mol
InChI Key: GOFFEQBQJGTJLH-UHFFFAOYSA-N
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Patent
US08785468B2

Procedure details

To 5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-amine 8.1.C (1.03 g, 4843 μmol) in a pressure tube was added 16 mL of methylamine 40% in water. The reaction was heated at 130° C. for 3 hours. The pressure tube was cooled down and precipitates were generated. The precipitates were filtered and rinsed with water and dried to afford 476 mg of product 8.1.D (47%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]2[S:12][C:11]([NH2:13])=[N:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[CH3:14][NH2:15]>O>[NH2:13][C:11]1[S:12][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH:15][CH3:14])[CH:7]=2)=[N:9][N:10]=1

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C1=NN=C(S1)N
Name
Quantity
16 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pressure tube was cooled down
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NN=C(S1)C1=CC(=NC=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 476 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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